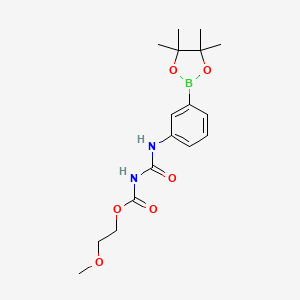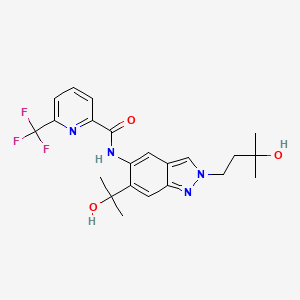![molecular formula C16H23N3O2 B2442133 Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380041-29-0](/img/structure/B2442133.png)
Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CP-47,497, and it is a synthetic cannabinoid that has been used in various studies to investigate the biochemical and physiological effects of cannabinoids.
Mécanisme D'action
The mechanism of action of CP-47,497 involves the binding of the compound to the cannabinoid receptors in the brain. This binding leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation. CP-47,497 has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, appetite stimulation, and mood alteration. Studies have also shown that this compound can affect the cardiovascular system, leading to changes in blood pressure and heart rate. Additionally, CP-47,497 has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 has several advantages for use in lab experiments, including its high affinity for the cannabinoid receptors and its ability to stimulate these receptors in a manner similar to natural cannabinoids. However, this compound also has several limitations, including its complex synthesis method and the potential for off-target effects due to its non-selective binding to other receptors.
Orientations Futures
There are several future directions for research on CP-47,497, including the development of more selective compounds that target specific cannabinoid receptors. Additionally, further studies are needed to investigate the potential therapeutic applications of CP-47,497 in the treatment of various diseases, including chronic pain, inflammation, and neurological disorders. Further research is also needed to investigate the long-term effects of CP-47,497 on the cardiovascular system and other physiological processes.
Méthodes De Synthèse
The synthesis of CP-47,497 involves several steps, including the reaction of 4-(5-methylpyrimidin-2-yl)oxypiperidine with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product. The synthesis of CP-47,497 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been shown to have high affinity for the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes, including pain, appetite, and mood. Studies have shown that CP-47,497 can stimulate these receptors, leading to a range of effects that are similar to those of natural cannabinoids.
Propriétés
IUPAC Name |
cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-17-16(18-11-12)21-14-6-8-19(9-7-14)15(20)13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQZDTXTLDFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-5-cyano-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2442052.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B2442054.png)

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)
![(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride](/img/structure/B2442061.png)
![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)




![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)
![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)
